![molecular formula C23H31NO4 B573197 3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one CAS No. 163391-76-2](/img/structure/B573197.png)
3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one
Overview
Description
This compound is a structurally complex spirocyclic molecule characterized by fused bicyclic and tricyclic systems. Key features include:
Preparation Methods
Stachybotrylactam is typically produced by cultivating Stachybotrys chartarum under specific conditions. The production of this compound is influenced by the type of culture medium used. For instance, potato-dextrose-agar and cellulose-agar have been found to support high levels of mycotoxin production, including stachybotrylactam . The cultivation process involves growing the fungus in a controlled environment with optimal nitrogen and carbon sources, such as sodium nitrate and potato starch .
Chemical Reactions Analysis
Stachybotrylactam undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alcohols .
Scientific Research Applications
Stachybotrylactam has several scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis of phenylspirodrimanes and other related mycotoxins.
Biology: Researchers investigate its role in fungal pathogenicity and its impact on human health.
Mechanism of Action
Stachybotrylactam exerts its effects through several mechanisms:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogous spirocyclic or fused-ring systems.
Table 1: Structural and Functional Comparison
Structural Similarities and Divergences
- Core spiro systems : The target compound and Stachybotramide share a spiro[furoisoindole-naphthalene] backbone, but the latter includes a hydroxyethyl group, enhancing hydrophilicity.
- Functional groups : Hydroxyl and methyl groups in the target compound contrast with halogenated (e.g., chloro) or esterified substituents in analogs like isoxazolo-triazepins or ethyl-carboxylate derivatives . These differences impact electronic properties and binding affinity.
Bioactivity and Mechanism Insights
- Similarity indexing : Computational methods (e.g., Tanimoto coefficients) suggest that compounds with >50% structural similarity often share bioactivity profiles . For example, spirooxindoles and the target compound may both interfere with kinase pathways due to rigid, multi-ring scaffolds.
- Target prediction : The hydroxyl groups in the target compound could facilitate hydrogen bonding with kinase ATP-binding pockets, akin to interactions observed in HDAC inhibitors (e.g., aglaithioduline vs. SAHA) .
Pharmacokinetic and Physicochemical Properties
- LogP and solubility : The target compound’s dihydroxy groups may improve water solubility compared to methyl-rich analogs like Stachybotramide , though tetramethyl substituents could counterbalance this by increasing hydrophobicity.
- Metabolic stability : Saturated rings (e.g., hexahydro-naphthalene) likely reduce oxidative metabolism rates relative to aromatic systems, as seen in pyridoindole derivatives .
Biological Activity
3,4'-Dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one (CAS No. 163391-76-2) is a complex organic compound characterized by its unique spiro structure and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of virology and pharmacology.
Chemical Structure and Properties
The compound's structure features a spirocyclic arrangement with hydroxyl groups that contribute to its reactivity and interaction with biological systems. The presence of multiple chiral centers enhances its potential for diverse biological activities.
Structural Formula
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. It has been identified as an inhibitor of the avian myeloblastosis virus (AMV) protease. This inhibition suggests a mechanism where the compound interacts with the active site of the protease enzyme, preventing the cleavage of essential proteins required for viral replication .
The exact mechanism by which this compound exerts its antiviral effects is not fully elucidated; however, preliminary studies suggest that it may bind effectively to viral enzymes due to its structural features. The hydroxyl groups may facilitate hydrogen bonding with the enzyme's active site . Further research is needed to clarify these interactions and determine binding affinities.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in terms of biological activity and structural characteristics compared to related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Stachybotrylactam | Contains a lactam ring | Exhibits different biological activity compared to the target compound |
Coumarin derivatives | Related spirocyclic structures | Known for diverse pharmacological effects |
2-Hydroxyethyl derivative | Similar hydroxyl groups | Potentially different solubility and reactivity profiles |
This table highlights how this compound stands out due to its specific antiviral activity and structural characteristics.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- In Vitro Studies : Laboratory tests have shown that the compound effectively inhibits AMV protease activity in vitro. The concentration required for significant inhibition was determined to be within a range that suggests potential therapeutic applications .
- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications in the hydroxyl groups can significantly alter the biological activity of spiro compounds. This finding underscores the importance of functional group positioning in enhancing antiviral efficacy .
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for structural elucidation of this spiro compound?
The compound’s complex spirocyclic and polycyclic architecture necessitates a multi-technique approach:
- X-ray crystallography (XRD) for definitive stereochemical assignments, particularly for the spiro junction and methyl group configurations .
- High-resolution NMR (¹H, ¹³C, DEPT, and HSQC) to resolve overlapping signals in the hexahydronaphthalene and furoisoindole moieties. Coupling constants (J-values) are critical for confirming chair conformations in the tetramethyl-substituted rings .
- FT-IR and HRMS to validate functional groups (e.g., hydroxyl, ketone) and molecular formula .
Methodological Note : Use deuterated DMSO for NMR to enhance solubility of polar groups while minimizing aggregation .
Q. How can synthetic routes be optimized for this compound’s diterpene lactone core?
Key strategies include:
- Ring-closing metathesis (RCM) to form the spirocyclic system, leveraging Grubbs catalysts for stereocontrol .
- Protective group chemistry : Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during lactonization .
- Chiral auxiliaries for enantioselective synthesis, given the compound’s multiple stereocenters. For example, Evans’ oxazolidinones can enforce configuration at the 4a and 8a positions .
Q. What preliminary bioassays are suitable for evaluating its bioactivity?
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to screen for antiproliferative effects, as related terpene lactones show activity against tumorigenic pathways .
- Antioxidant assays (DPPH/ABTS radical scavenging) to probe hydroxyl group reactivity .
- Enzyme inhibition studies (e.g., COX-2 or lipoxygenase) due to structural similarities with anti-inflammatory diterpenes .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to compare energy barriers of competing pathways, such as lactone ring formation via nucleophilic acyl substitution vs. oxidative cyclization .
- Molecular Dynamics (MD) simulations to assess solvent effects (e.g., DMF vs. THF) on reaction kinetics and stereoselectivity .
Case Study : Conflicting NMR data on methyl group orientations in the naphthalene ring were resolved by comparing computed chemical shifts (GIAO method) with experimental values .
Q. What strategies address low yields in multi-step syntheses?
- Process intensification : Use continuous-flow reactors to improve heat/mass transfer during exothermic steps (e.g., cycloadditions) .
- Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature) and optimize conditions via response surface methodology .
- In-line analytics (e.g., PAT tools) for real-time monitoring of intermediates, reducing purification bottlenecks .
Q. How can metabolomic profiling elucidate its mechanism of action?
- LC-HRMS/MS-based untargeted metabolomics to map perturbations in cellular pathways (e.g., TCA cycle, lipid metabolism) post-treatment .
- Isotope labeling (e.g., ¹³C-glucose tracing) to track incorporation into biosynthetic pathways, revealing potential off-target effects .
- Network pharmacology to predict protein targets by integrating structural similarity with known bioactive diterpenes .
Q. Data Interpretation and Theoretical Frameworks
Q. How to reconcile conflicting bioactivity data across studies?
- Meta-analysis of dose-response curves to distinguish assay-specific artifacts (e.g., solubility limits in DMSO) from genuine biological effects .
- Structure-Activity Relationship (SAR) modeling to isolate critical substituents (e.g., 3,4'-dihydroxy vs. methoxy groups) influencing potency .
Theoretical Basis : Link findings to terpene lactone pharmacology, emphasizing redox modulation or protein binding via α,β-unsaturated ketones .
Q. What theoretical frameworks guide its ecological or biochemical roles?
- Chemical ecology : Investigate its role as a plant defense metabolite against herbivores, leveraging its structural complexity for allelopathic activity .
- Evolutionary biochemistry : Compare biosynthetic gene clusters in producing organisms (e.g., fungi or plants) to infer adaptive significance .
Q. Methodological Resources
Properties
IUPAC Name |
3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-22(17,4)23(12)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVLMDBFFSSVAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672955 | |
Record name | 4,6'-Dihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163391-76-2 | |
Record name | 4,6'-Dihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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